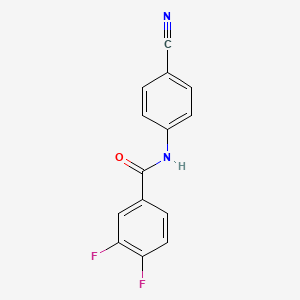
1-methyl-1H-indole-4-carbonitrile
Vue d'ensemble
Description
1-Methyl-1H-indole-4-carbonitrile is a chemical compound with the CAS Number: 628711-58-0 . It has a linear formula of C10 H8 N2 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-4-carbonitrile is represented by the InChI code: 1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3 . The molecular weight of the compound is 156.19 .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-4-carbonitrile is a solid compound . It has a molecular weight of 156.19 and a linear formula of C10 H8 N2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Methyl-1H-indole-4-carbonitrile is a versatile compound used in various chemical syntheses. For instance, it's a key intermediate in the production of selective androgen receptor modulators, showcasing its importance in medicinal chemistry (Boros, Kaldor, & Turnbull, 2011). The compound also demonstrates interesting structural properties, as seen in a study analyzing its twist away from the indole plane, which could have implications for its reactivity and binding properties (Ge, Pan, Xu, & Luo, 2011).
Potential in Cancer and Inflammatory Therapies
Recent studies have focused on derivatives of 1-methyl-1H-indole-4-carbonitrile for potential therapeutic uses. Notably, certain derivatives have shown promising anticancer potential against breast cancer cell lines and also exhibited significant anti-inflammatory activities (Bhale et al., 2022). This highlights the potential of 1-methyl-1H-indole-4-carbonitrile derivatives in developing new therapeutic agents.
Application in Synthesis of Novel Compounds
The versatility of 1-methyl-1H-indole-4-carbonitrile extends to the synthesis of various novel compounds. For example, a study described the use of this compound in creating a library of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles via a domino one-pot three-component reaction (Sivakumar, Kanchithalaivan, & Kumar, 2013). This demonstrates its role in facilitating complex chemical reactions.
Role in Supramolecular Chemistry
1-Methyl-1H-indole-4-carbonitrile derivatives have also been studied for their role in supramolecular chemistry. Investigations into their crystallization and molecular interactions provide insights into hydrogen bonding and pi-pi stacking interactions, which are critical in understanding molecular assemblies and designing new materials (Low et al., 2007).
Nucleophilic Reactivity Studies
The compound's derivatives have been subjects of studies focusing on nucleophilic reactivities. Such studies are essential for understanding reaction mechanisms and designing more efficient synthesis processes (Lakhdar et al., 2006).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Methyl-1H-indole-4-carbonitrile, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The interaction of 1-Methyl-1H-indole-4-carbonitrile with its targets results in changes that contribute to its biological activities. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to a broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives in general have been found to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
1-methylindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVHBKIEBCIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625382 | |
| Record name | 1-Methyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-4-carbonitrile | |
CAS RN |
628711-58-0 | |
| Record name | 1-Methyl-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)
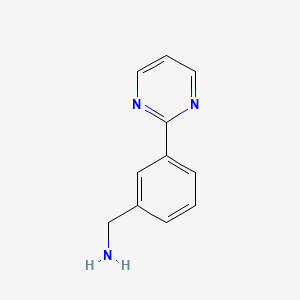
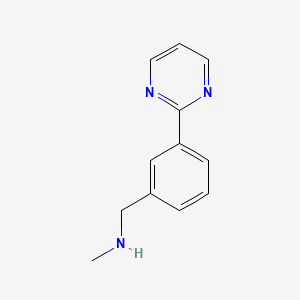
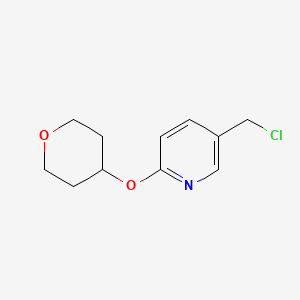
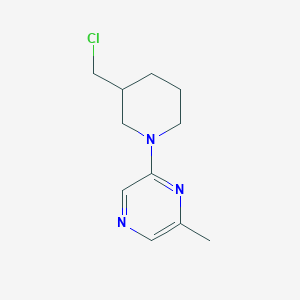
![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
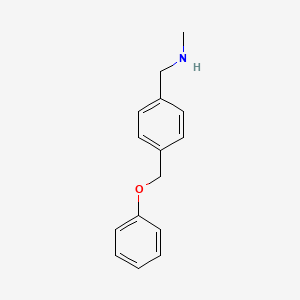
![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

